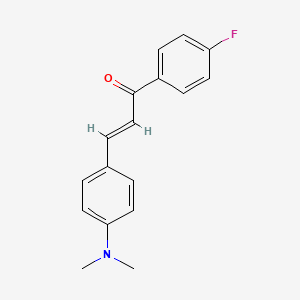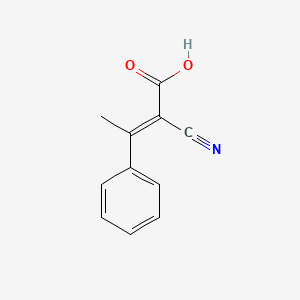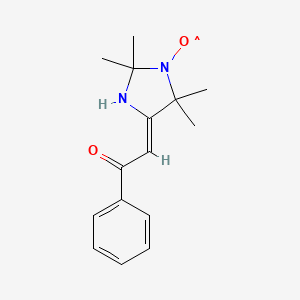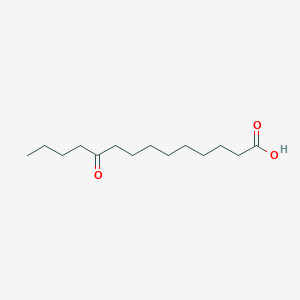
10-Keto myristic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-keto myristic acid is a long-chain fatty acid.
科学的研究の応用
Methanogenesis and Milk Fatty Acid Profile in Dairy Cows
A study by Odongo et al. (2007) investigated the effects of supplementing myristic acid in dairy cow diets. They found that myristic acid supplementation reduced methane production by 36% and altered the fatty acid profile in milk, potentially offering a way to reduce greenhouse gas emissions and modify milk composition for dairy farming (Odongo et al., 2007).
Inhibition of Aldo-Keto Reductase
Hara et al. (2016) discovered that myristic acid can inhibit aldo-keto reductase AKR1B10, a potential target for cancer treatment. They found that myristic acid, among other fatty acids, showed potent inhibitory effects on AKR1B10, which could be utilized in cancer therapeutics (Hara et al., 2016).
Effects on Endothelial Cells
Zhang et al. (1992) studied the effects of myristic acid on human endothelial cell monolayers. They found that myristic acid, in combination with other fatty acids, affected cell viability and the release of certain enzymes, highlighting the potential impacts of dietary saturated fatty acids on vascular health (Zhang, Lyngmo, & Nordøy, 1992).
Enhancement of Drug Permeation
Kobayashi et al. (1997) explored the use of isopropyl myristate, a derivative of myristic acid, to enhance the skin permeation of drugs. They demonstrated that myristic acid derivatives can effectively alter the permeability of skin, offering potential applications in transdermal drug delivery (Kobayashi, Nakamura, Sugibayashi, & Morimoto, 1997).
Microbial Production of Keto Acids
Hou (1994) reported that Flavobacterium sp. can convert oleic acid to 10-ketostearic acid, a related keto acid, demonstrating the potential of microorganisms in producing specific keto acids from unsaturated fatty acids. This finding suggests potential biotechnological applications in producing keto derivatives of myristic acid (Hou, 1994).
特性
分子式 |
C14H26O3 |
|---|---|
分子量 |
242.35 g/mol |
IUPAC名 |
10-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChIキー |
NAIILRVCADAQBB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
正規SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



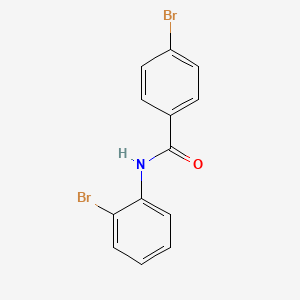
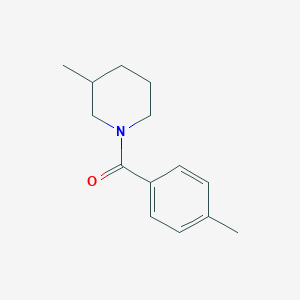
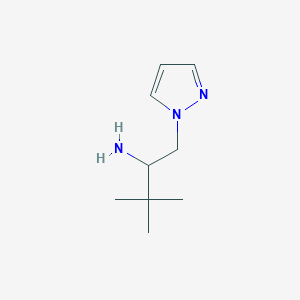
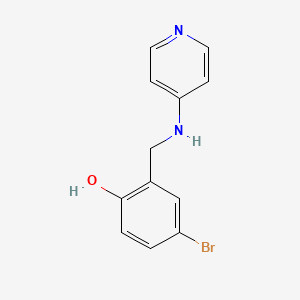
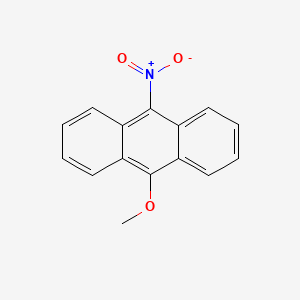
![1,5-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]pentane](/img/structure/B1637628.png)

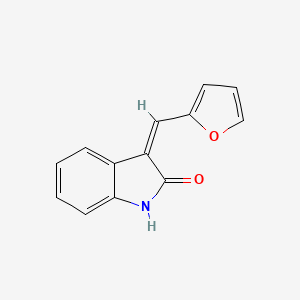
![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)
![3-[2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1637642.png)
